molecular formula C23H18N2O3S B236408 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Katalognummer B236408
Molekulargewicht: 402.5 g/mol
InChI-Schlüssel: SEZMIRZBEZAEJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BIBX1382BS, is a selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. This compound has gained significant attention due to its potential therapeutic applications in various types of cancer, such as non-small cell lung cancer and head and neck squamous cell carcinoma.

Wirkmechanismus

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide inhibits the activity of EGFR tyrosine kinase by binding to the ATP-binding site of the receptor. This blocks the downstream signaling pathways, which are responsible for cell proliferation, differentiation, and survival. By inhibiting EGFR activity, this compound induces apoptosis and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on the activity of EGFR tyrosine kinase. This leads to the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Moreover, this compound has been found to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment. In addition, this compound has been investigated for its potential anti-inflammatory and anti-fibrotic effects in the treatment of inflammatory bowel disease and chronic obstructive pulmonary disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its high potency and selectivity towards EGFR tyrosine kinase. This allows for precise targeting of cancer cells, which reduces the risk of off-target effects. Moreover, this compound has been extensively studied, and its mechanism of action is well-understood. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the study of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One of the areas of research is the development of novel formulations of this compound that improve its solubility and bioavailability. Moreover, the potential use of this compound in combination with other chemotherapeutic agents and immunotherapies is an area of active investigation. Additionally, the identification of biomarkers that predict the response to this compound treatment is another area of research that could lead to personalized cancer treatment. Finally, the investigation of the potential use of this compound in the treatment of other diseases, such as inflammatory bowel disease and chronic obstructive pulmonary disease, is an area of research that holds promise for the development of new therapies.

Synthesemethoden

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves a multi-step process that starts with the reaction of 2-methyl-4-nitroaniline with 2-mercaptobenzothiazole to form 4-(2-benzothiazolyl)-2-methylaniline. This intermediate is then coupled with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in the presence of carbodiimide to yield this compound. The final product is then purified using column chromatography to obtain a pure compound with a high yield.

Wissenschaftliche Forschungsanwendungen

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications in various types of cancer. It has been shown to inhibit the proliferation of cancer cells by blocking the signaling pathways mediated by EGFR. In addition, this compound has been found to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment. Moreover, this compound has been investigated for its potential use in the treatment of other diseases, such as inflammatory bowel disease and chronic obstructive pulmonary disease.

Eigenschaften

Molekularformel

C23H18N2O3S

Molekulargewicht

402.5 g/mol

IUPAC-Name

N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C23H18N2O3S/c1-14-12-16(23-25-18-4-2-3-5-21(18)29-23)6-8-17(14)24-22(26)15-7-9-19-20(13-15)28-11-10-27-19/h2-9,12-13H,10-11H2,1H3,(H,24,26)

InChI-Schlüssel

SEZMIRZBEZAEJF-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC5=C(C=C4)OCCO5

Kanonische SMILES

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC5=C(C=C4)OCCO5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.